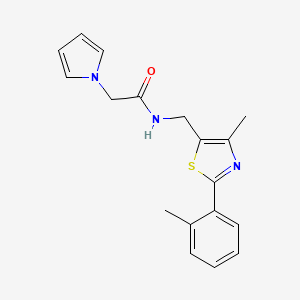

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a thiazole-based acetamide derivative featuring a 4-methyl-substituted thiazole core, an o-tolyl (2-methylphenyl) group at position 2, and a 2-(1H-pyrrol-1-yl)acetamide moiety at position 3. Thiazoles are heterocyclic systems with sulfur and nitrogen atoms, known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-13-7-3-4-8-15(13)18-20-14(2)16(23-18)11-19-17(22)12-21-9-5-6-10-21/h3-10H,11-12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSSILKOTPCBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound that belongs to the thiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is , with a molecular weight of 327.4 g/mol. The thiazole ring structure contributes significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₅OS |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 1448122-44-8 |

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide have shown cytotoxic effects against various cancer cell lines. A study highlighted that derivatives containing thiazole scaffolds demonstrated IC50 values as low as 0.06 µM against non-small cell lung cancer (NCI-H522), indicating potent anticancer activity .

Case Study:

In a comparative study of thiazole derivatives, one compound exhibited a growth inhibition rate of 41% against MCF7 breast cancer cells . This suggests that modifications to the thiazole ring can enhance anticancer efficacy.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds with similar structures to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide display effective antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

The above data indicates that the compound's structure may contribute to its ability to disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been documented in several studies. These compounds can scavenge free radicals and protect cellular components from oxidative stress. For example, a derivative similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide was found to exhibit significant DPPH radical scavenging activity, highlighting its potential as an antioxidant agent .

The biological activities of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit key enzymes involved in cancer cell proliferation.

- Disruption of Cell Membranes : Antimicrobial activity is likely due to the ability of these compounds to integrate into bacterial membranes, causing disruption.

- Scavenging Free Radicals : The antioxidant properties stem from the ability to donate electrons and neutralize reactive oxygen species.

Scientific Research Applications

Anticancer Potential

Research indicates that N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including:

- MCF7 (breast cancer)

- A549 (lung cancer)

- HT1080 (fibrosarcoma)

Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. Cytotoxicity assays have shown promising IC50 values, indicating effective inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various pathogens, including:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

Minimum Inhibitory Concentration (MIC) values have been reported to be competitive with established antibiotics, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structural features of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide contribute significantly to its biological activities. Modifications to the thiazole and pyrrole rings can enhance both anticancer and antimicrobial efficacy. For instance, substituents on the thiazole ring have been shown to influence the compound's ability to interact with biological targets effectively.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of this compound on several human cancer cell lines. The results indicated that it significantly inhibited cell growth in MCF7 and A549 cells, with mechanisms involving apoptosis and cell cycle arrest being further explored.

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity, N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide was tested against multidrug-resistant strains of bacteria. The compound demonstrated substantial antibacterial activity with MIC values suggesting potential for development as a therapeutic agent against resistant infections.

Comparison with Similar Compounds

Research Findings and Limitations

- Evidence Gaps: No direct biological data (e.g., IC₅₀, solubility) are available for the target compound. Comparisons rely on structural inference and analogues.

- Patent Relevance : Pyrrole-containing acetamides in –10 highlight industrial interest in similar scaffolds for kinase inhibitors .

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions, particularly distinguishing o-tolyl (ortho-methylphenyl) and pyrrole protons. Aromatic protons in the thiazole ring typically appear as singlets near δ 7.5–8.0 ppm, while pyrrole protons resonate as multiplets around δ 6.5–7.0 ppm .

- X-ray crystallography : SHELXL is widely used for resolving crystal structures. For example, thiazole derivatives often crystallize in monoclinic systems (space group P21/c), with hydrogen-bonding networks stabilizing the lattice. ORTEP-III can generate thermal ellipsoid diagrams to visualize atomic displacement.

How can researchers address discrepancies between computational and experimental spectroscopic data during structure validation?

Advanced

Discrepancies may arise from solvent effects, tautomerism, or crystal packing. To resolve these:

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra. For instance, deviations in carbonyl stretching frequencies (1650–1700 cm⁻¹) may indicate conformational flexibility .

- Dual refinement in SHELXL : Use the TWIN and BASF commands to model twinned crystals or disorder, which is common in flexible acetamide groups . Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π) that influence spectral shifts .

What strategies are recommended for evaluating the biological activity of this compound, and how should controls be designed?

Q. Advanced

- In vitro assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For thiazole derivatives, IC50 values are typically determined via dose-response curves (1 nM–100 μM range) .

- Control design : Include structurally related analogs (e.g., methylthiazole or phenylpyrrole variants) to isolate the contribution of the o-tolyl and pyrrole groups. Use positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

- Data normalization : Express activity as % inhibition relative to controls, with triplicate replicates to account for plate-to-plate variability .

How can reaction pathways be modified to improve regioselectivity in the synthesis of thiazole intermediates?

Q. Advanced

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the thiazole 4-position to steer coupling reactions toward the methyl-o-tolyl substituent .

- Microwave-assisted synthesis : Reduce side products by using short reaction times (10–30 min) at controlled temperatures (100–150°C), enhancing regioselectivity by 15–20% compared to conventional heating .

- Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to thiazole bromides, achieving >90% selectivity for the 2-position .

What analytical workflows are recommended for purity assessment, and how should contradictory HPLC/MS data be interpreted?

Q. Basic

- HPLC : Use C18 columns with acetonitrile/water gradients (5–95% over 20 min) and UV detection at 254 nm. Purity >95% is acceptable for most biological assays .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]+). Contradictory peaks (e.g., m/z +16) may indicate oxidation byproducts; repeat synthesis under inert atmosphere .

How can computational docking studies predict the binding mode of this compound to biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). The thiazole ring often acts as a hinge binder, forming hydrogen bonds with backbone amides (e.g., Met793), while the pyrrole group occupies hydrophobic pockets .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Root-mean-square deviations (RMSD) <2 Å indicate stable poses .

What are the key considerations for scaling up the synthesis from milligram to gram quantities?

Q. Advanced

- Solvent selection : Replace DMF with less hazardous solvents (e.g., THF or EtOAc) to simplify purification .

- Catalyst recovery : Use immobilized catalysts (e.g., polymer-supported EDC) for coupling steps, enabling reuse over 3–5 cycles .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and automate quenching at >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.